
9,10-Dioxo-9,10-dihydrophenanthren-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxo-9,10-dihydrophenanthren-3-yl acetate: is a chemical compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two ketone groups at the 9 and 10 positions and an acetate group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydrophenanthren-3-yl acetate typically involves the oxidation of phenanthrene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce the ketone groups at the 9 and 10 positions. The acetate group can be introduced through esterification reactions using acetic anhydride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid for esterification, palladium on carbon for hydrogenation.
Major Products:
Oxidation Products: More oxidized phenanthrene derivatives.
Reduction Products: 9,10-Dihydroxy-9,10-dihydrophenanthrene derivatives.
Substitution Products: Various substituted phenanthrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex polycyclic aromatic compounds.
Biology: It serves as a probe in studying the interactions of polycyclic aromatic hydrocarbons with biological systems, including their binding to DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Dioxo-9,10-dihydrophenanthren-3-yl acetate involves its interaction with various molecular targets. The ketone groups can participate in redox reactions, while the acetate group can undergo hydrolysis to release acetic acid. These reactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
9,10-Phenanthrenequinone: Similar structure but lacks the acetate group.
9,10-Dihydrophenanthrene: Lacks the ketone groups.
Phenanthrene: The parent compound without any functional groups.
Uniqueness: 9,10-Dioxo-9,10-dihydrophenanthren-3-yl acetate is unique due to the presence of both ketone and acetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
17790-22-6 |
|---|---|
Formule moléculaire |
C16H10O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
(9,10-dioxophenanthren-3-yl) acetate |
InChI |
InChI=1S/C16H10O4/c1-9(17)20-10-6-7-13-14(8-10)11-4-2-3-5-12(11)15(18)16(13)19/h2-8H,1H3 |
Clé InChI |
RAMNGGSRBWCTON-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


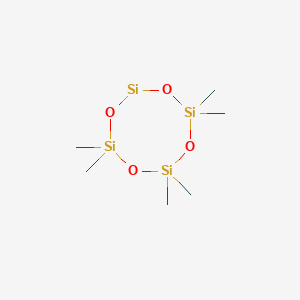
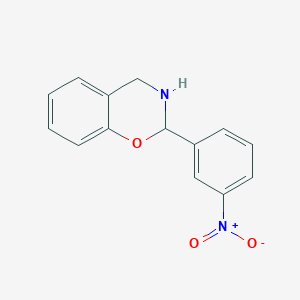

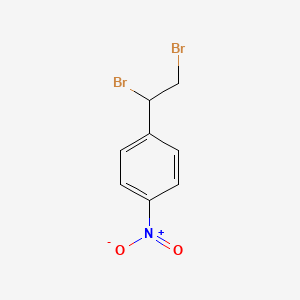
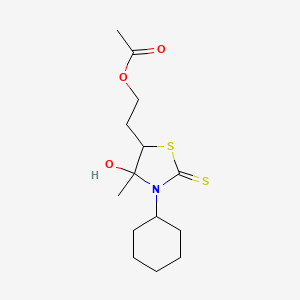
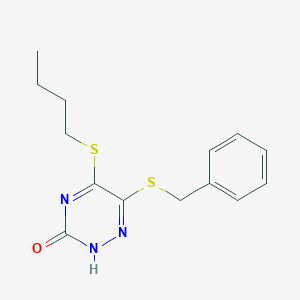
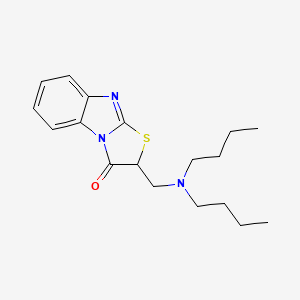
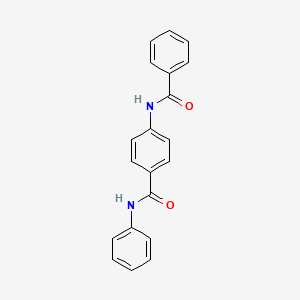
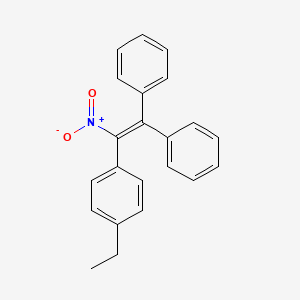
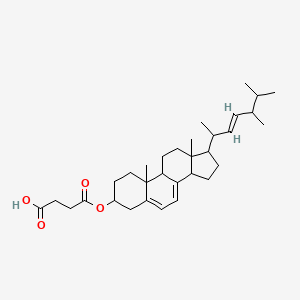
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
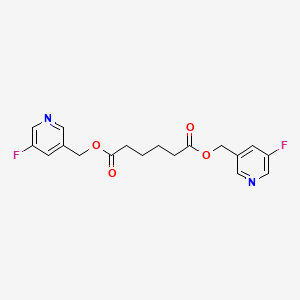
amino}benzoic acid](/img/structure/B14705315.png)

